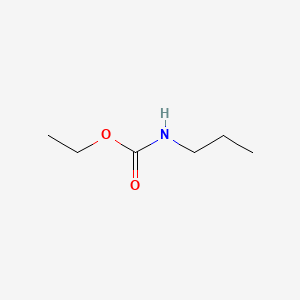

Ethyl propylcarbamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl propylcarbamate can be synthesized through the reaction of ethyl chloroformate with propylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C2H5OCOCl+C3H7NH2→C2H5OCONHC3H7+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, with careful control of temperature and pressure to optimize yield and purity. The use of solvents such as dichloromethane can facilitate the extraction and purification of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl propylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce carbamic acid and ethanol.

Oxidation: Oxidizing agents can convert this compound into corresponding carbamates with higher oxidation states.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl or propyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Carbamic acid and ethanol.

Oxidation: Higher oxidation state carbamates.

Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl propylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of ethyl propylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ethyl carbamate (urethane): Similar structure but lacks the propyl group.

Methyl carbamate: Contains a methyl group instead of an ethyl group.

Propyl carbamate: Contains a propyl group but lacks the ethyl group.

Uniqueness: Ethyl propylcarbamate is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity and interactions with biological molecules. This dual functionality can make it more versatile in various applications compared to its simpler counterparts.

Biologische Aktivität

Ethyl propylcarbamate (EPC) is a carbamate compound derived from the reaction between ethyl and propyl groups with carbamic acid. This compound is structurally related to ethyl carbamate, which has been extensively studied for its biological activity, particularly its genotoxic and carcinogenic properties. Although specific research on this compound is limited, insights can be drawn from studies on its structural analogs, particularly ethyl carbamate.

Genotoxicity and Carcinogenicity

Ethyl carbamate has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans based on sufficient evidence of carcinogenicity in animals . The mechanism of action involves the covalent binding of the compound to DNA, leading to mutations and potential tumorigenesis. While specific studies on this compound's genotoxic effects are scarce, it is reasonable to hypothesize similar mechanisms may apply due to structural similarities with ethyl carbamate.

Toxicological Studies

In toxicological assessments, ethyl carbamate has demonstrated various adverse effects, including:

- Carcinogenic Risk : Regular consumption of products containing ethyl carbamate has been linked to increased cancer risk. For instance, consuming alcohol containing this compound can significantly elevate lifetime cancer risk estimates .

- Acute Toxicity : Ethyl carbamate exhibits low acute toxicity in humans; however, chronic exposure has been associated with gastrointestinal issues and potential long-term health risks .

Pharmacological Applications

Historically, ethyl carbamate was used in veterinary medicine as an anesthetic due to its long duration of action. It has been reported that subjects remain anesthetized for extended periods post-administration . However, due to its carcinogenic properties, its use has been largely discontinued in human medicine.

Case Studies

- Animal Studies : Numerous studies have utilized ethyl carbamate in animal models to assess its anesthetic properties and long-term effects. For example, studies have shown that rats administered with ethyl carbamate exhibit prolonged anesthesia without significant acute neurotoxic effects .

- Food Safety Studies : Ethyl carbamate's presence in fermented foods and alcoholic beverages raises concerns about dietary exposure. Research indicates that levels can vary significantly based on the fermentation process and ingredients used .

Analytical Methodologies

The detection and quantification of this compound in various matrices have been facilitated by advanced analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is commonly employed for monitoring levels of ethyl carbamate in food products, providing sensitivity and specificity necessary for trace analysis .

- Liquid Chromatography : Techniques such as high-performance liquid chromatography (HPLC) have also been applied for the analysis of this compound in complex matrices like soy sauce .

Table 1: Summary of this compound Properties

| Property | Value |

|---|---|

| Chemical Formula | C6H13NO2 |

| Molecular Weight | 129.18 g/mol |

| IUPAC Name | This compound |

| Carcinogenic Classification | Not specifically classified; related to ethyl carbamate (Group 2A) |

Table 2: Comparative Analysis of Ethyl Carbamate and this compound

| Feature | Ethyl Carbamate | This compound |

|---|---|---|

| Genotoxicity | Yes | Hypothesized |

| Carcinogenicity | Group 2A | Not classified |

| Use in Medicine | Discontinued | Limited research |

| Anesthetic Properties | Long duration | Unknown |

Eigenschaften

IUPAC Name |

ethyl N-propylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-5-7-6(8)9-4-2/h3-5H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOKAWYXANYGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211367 | |

| Record name | Carbamic acid, propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-85-8 | |

| Record name | Carbamic acid, N-propyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl propylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylurethan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PROPYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEU4D82HLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.